molecular formula C11H9F3N2O B11792193 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole

Cat. No.: B11792193
M. Wt: 242.20 g/mol
InChI Key: XVIQCFLUMZLKNF-UHFFFAOYSA-N
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Description

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole is a pyrazole derivative featuring a phenyl ring substituted at the para position with a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group. For instance, compounds like oteseconazole (VIVJOA®) incorporate a trifluoroethoxy-substituted phenyl group on a pyridine core, highlighting the pharmacological relevance of this substituent in drug design .

Properties

Molecular Formula

C11H9F3N2O

Molecular Weight

242.20 g/mol

IUPAC Name

4-[4-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)7-17-10-3-1-8(2-4-10)9-5-15-16-6-9/h1-6H,7H2,(H,15,16)

InChI Key

XVIQCFLUMZLKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CNN=C2)OCC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes electrophilic substitution at position 4, driven by the electron-donating nature of the nitrogen atoms. The trifluoroethoxy group, a strong electron-withdrawing substituent, further directs incoming electrophiles to the para and meta positions relative to its attachment on the phenyl ring.

Reaction TypeConditionsProductsKey Features
NitrationHNO₃, H₂SO₄, 0–5°C4-(4-(2,2,2-Trifluoroethoxy)-3-nitrophenyl)-1H-pyrazoleNitro group introduced at phenyl meta to trifluoroethoxy.
HalogenationX₂ (Cl₂, Br₂), FeCl₃ catalystHalo-substituted derivatives at phenyl para or meta positionsBromination favored due to trifluoroethoxy’s directing effects .

The trifluoroethoxy group reduces electron density on the phenyl ring, slowing reaction rates compared to non-fluorinated analogs but improving regioselectivity.

Nucleophilic Substitution

The trifluoroethoxy group adjacent to the pyrazole ring facilitates nucleophilic displacement under specific conditions:

Reaction TypeReagentsProductsNotes
Alkoxy ExchangeRONa (e.g., NaOCH₃), polar aprotic solvent4-(4-(Methoxy)phenyl)-1H-pyrazoleLimited by trifluoroethoxy’s stability; requires harsh conditions.
HydrolysisNaOH (aq.), reflux4-(4-Hydroxyphenyl)-1H-pyrazoleTrifluoroethoxy group cleaved to hydroxyl under basic conditions.

Functionalization at Pyrazole Nitrogen

The NH group at position 1 participates in alkylation and acylation:

Reaction TypeReagentsProductsYield (%)
AlkylationR-X (e.g., CH₃I), K₂CO₃, DMF1-Alkyl-4-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole65–85%
AcylationRCOCl, Et₃N, THF1-Acyl-4-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole70–90%

These reactions retain the trifluoroethoxy group while modifying the pyrazole’s physicochemical properties for applications in drug design .

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

DipolarophileConditionsProducts
Nitrile oxideReflux, toluenePyrazolo[1,2-a]pyrazole fused heterocycles
AzidesCu(I) catalysisTriazolo-pyrazole hybrids

Such reactions expand the compound’s utility in synthesizing bioactive heterocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

Reaction TypeCatalystsProducts
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogs

These methods introduce diverse substituents for structure-activity relationship studies .

Oxidation and Reduction

The trifluoroethoxy group stabilizes the compound against oxidation. Selective reductions target the pyrazole ring:

Reaction TypeReagentsProducts
HydrogenationH₂, Pd/C4-(4-(2,2,2-Trifluoroethoxy)phenyl)-pyrazolidine
Oxidative ring-openingKMnO₄, H⁺Dicarbonyl derivatives

Supramolecular Interactions

The trifluoroethoxy group engages in non-covalent interactions:

Interaction TypePartnersApplications
Halogen bondingElectron-rich aromaticsCrystal engineering
Hydrogen bondingAmines, carbonylsDrug-receptor binding

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry
The compound serves as a building block for synthesizing new drugs. Its derivatives have been studied for potential therapeutic effects against various diseases, including cancer and inflammatory conditions. Research indicates that it exhibits significant biological activity, particularly in modulating pathways relevant to cancer therapy. For instance, derivatives of this compound have shown promise in anti-cancer activity against glioblastoma cells, highlighting its potential as a lead compound in drug development.

Case Study: Anti-Cancer Activity
In vitro studies have demonstrated that derivatives of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole can induce apoptosis in glioblastoma cell lines. One study utilized cytotoxic assays to evaluate the efficacy of these compounds, revealing significant cell death through mechanisms involving DNA damage . The binding affinity of these compounds to specific molecular targets was assessed using molecular docking studies, which indicated strong interactions with proteins involved in cancer progression .

Inflammatory Conditions

Anti-Inflammatory Properties
Research has shown that pyrazole derivatives exhibit notable anti-inflammatory activity. The structural modifications in compounds similar to 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole enhance their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This selectivity suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Comparison of Anti-Inflammatory Activity

Compound NameStructure FeaturesIC50 Values (µM)Comments
Compound APyrazole ring5.0Strong COX-2 inhibition
Compound BSubstituted pyrazole3.8Selective for COX-1
4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazoleTrifluoroethoxy group4.5Balanced inhibition profile

Material Science Applications

Chemical Reactivity and Synthesis
The chemical reactivity of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole can be explored through various reactions involving strong oxidizing agents and reducing agents. These properties make it an attractive candidate for developing new materials with specific functionalities.

Industrial Synthesis Methods
Efficient synthesis methods for large-scale production have been developed using continuous flow reactors and advanced purification techniques. This optimization is crucial for industrial applications where scalability is essential.

Structural Variants and Their Implications

Several compounds share structural similarities with 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole. Understanding these analogs can provide insights into the structure-activity relationship (SAR) that influences biological activity and chemical reactivity.

Data Table: Structural Variants

Compound NameStructure FeaturesUnique Properties
Compound CPyrazole ring with carboxylic acidPotential anti-inflammatory properties
Compound DMethyl and carboxylic acid substitutionsEnhanced biological activity against cancers
Compound ESubstituted pyrazole with chloromethyl groupDifferent reactivity profiles

Mechanism of Action

The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trifluoroethoxy group distinguishes 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole from analogs with alternative substituents:

  • Trifluoromethyl (-CF₃) : Found in compounds such as 1-phenyl-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (), the -CF₃ group is less polar than -OCH₂CF₃ but similarly electron-withdrawing, enhancing metabolic stability .
  • Halogenated Phenyl Groups : Derivatives like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoropropenyl)-5-fluoro-1H-pyrazole () exhibit increased lipophilicity due to fluorine atoms, improving membrane permeability but reducing solubility .
  • Boron-Containing Pyrazoles : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole () incorporates a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions, which are absent in the target compound .

Physicochemical Properties

Key physicochemical data for selected pyrazole derivatives are summarized below:

Compound Name Substituents Molecular Formula Molecular Weight Yield (%) Melting Point (°C) Key Data Source
4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole -OCH₂CF₃ on phenyl C₁₁H₉F₃N₂O 242.20* - - Inferred from analogs
Oteseconazole (VIVJOA®) -OCH₂CF₃ on pyridine C₂₃H₁₆F₇N₅O₂ 527.39 - -
4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole -Br, -CF₃ on pyrazole C₁₀H₆BrF₃N₂ 303.07 - -
3-(4-Fluorophenyl)-1-(trifluoropropenyl)-pyrazole -F, -CF₃ on propenyl C₁₇H₁₁F₄N₂ 334.28 - -
4-(4-Methoxyphenyl)-1-(1H-pyrazol-3-yl)-1H-triazole -OCH₃ on phenyl C₁₂H₁₁N₅O 241.25 60 -

*Calculated molecular weight based on formula.

Biological Activity

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole features a pyrazole ring substituted with a trifluoroethoxy group and a phenyl moiety. The trifluoroethoxy group enhances the lipophilicity of the molecule, which may improve its bioavailability and facilitate interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Once inside the cell, it interacts with specific enzymes and receptors, leading to alterations in their activity. The enhanced membrane permeability due to the trifluoroethoxy group allows for effective targeting of these biological macromolecules.

Biological Activities

Research has demonstrated that 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole exhibits a range of biological activities:

  • Anticancer Activity : Studies have shown its efficacy against glioblastoma cells, where derivatives of this compound demonstrated significant cytotoxic effects . The MTT assay indicated that certain derivatives could inhibit cell proliferation effectively.
  • Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .
  • Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibition and receptor binding due to its ability to interact with various biological macromolecules.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole and their unique properties:

Compound NameStructure FeaturesUnique Properties
1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylic acidPyrazole ring with carboxylic acidPotential anti-inflammatory properties
3-Methyl-1-phenyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acidPyrazole ring with methyl and carboxylic acidEnhanced biological activity against certain cancers
4-(chloromethyl)-3-methyl-1-phenyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazoleSubstituted pyrazole with chloromethyl groupPotentially different reactivity profiles

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Anticancer Efficacy : In vitro studies using human glioblastoma cell lines (LN229) revealed that derivatives of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole induced significant apoptosis in cancer cells. The cytotoxic assays indicated that these compounds could effectively damage DNA within cancer cells .
  • Anti-inflammatory Studies : Research involving various pyrazole derivatives demonstrated promising results in reducing inflammation markers in animal models. In particular, compounds derived from this scaffold showed inhibitory effects on TNF-α and IL-6 similar to standard treatments like dexamethasone .

Q & A

Q. What are the recommended synthetic routes for 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation. For example, triazenylpyrazole precursors reacted with alkynes under CuSO₄ catalysis in THF/water (1:1) at 50°C for 16 hours yield pyrazole-triazole hybrids with ~60% efficiency after column chromatography . Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives (e.g., using DMF-DMA) is another method, though yields depend on substituent steric/electronic effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • IR/NMR : Key for identifying functional groups (e.g., trifluoroethoxy C-O-C at ~1250 cm⁻¹ in IR) and aromatic proton environments (δ 6.8–8.2 ppm in ¹H NMR) .
  • X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazole ring planarity <0.03 Å deviation) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) . Crystallization in ethanol-chloroform mixtures optimizes diffraction quality .

Q. What safety protocols are essential during handling and storage?

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and light to prevent decomposition .
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or dermal contact, as trifluoroethoxy groups may release toxic HF upon degradation .

Advanced Research Questions

Q. How does the trifluoroethoxy group modulate biological activity in antimicrobial or anticancer studies?

The electron-withdrawing trifluoroethoxy group enhances metabolic stability and target binding. For example, diaryl ureas with similar substituents (e.g., 7u in ) inhibit cancer cell lines (A549, IC₅₀ = 2.39 μM) by disrupting kinase signaling. Fluorinated analogs also show improved antifungal activity (e.g., oteseconazole targets fungal CYP51 ).

Q. What strategies resolve contradictions in biological activity data across substituted pyrazole derivatives?

Discrepancies often arise from substituent positioning. For instance, 4-fluoro vs. 4-chloro substituents on aryl rings alter π-stacking with biological targets, impacting IC₅₀ values by >50% . Computational docking (e.g., AutoDock Vina) and QSAR modeling can rationalize these differences by correlating logP and Hammett σ values with activity .

Q. How can crystallography inform the design of pyrazole-based inhibitors?

Crystal structures reveal critical non-covalent interactions. In 5-ethyl-2-(4-fluorophenyl)pyrazol-3-one, N–H⋯O hydrogen bonds stabilize the active conformation, while fluorine’s electronegativity enhances hydrophobic binding pockets . These insights guide substitutions to optimize potency and selectivity.

Q. What pharmacokinetic challenges are associated with fluorinated pyrazoles, and how are they addressed?

Fluorine’s lipophilicity improves membrane permeability but may reduce aqueous solubility. Strategies include:

  • Prodrug design : Esterification of carboxylic acid derivatives (e.g., ethyl esters in ) enhances bioavailability.
  • Co-crystallization : Using β-cyclodextrin improves dissolution rates for in vivo studies .

Q. Which computational methods validate pyrazole derivatives as kinase or receptor antagonists?

  • Molecular dynamics (MD) : Simulates binding stability of pyrazole-urea hybrids (e.g., 7u) with BRAF kinase over 100 ns trajectories .
  • DFT calculations : Predicts electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Notes

  • Avoid commercial sources (e.g., Molport ) and prioritize peer-reviewed methodologies.
  • Structural analogs (e.g., oteseconazole ) provide insights into fluorine’s role in drug design.
  • Contradictions in biological data require systematic substituent scanning and mechanistic validation.

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